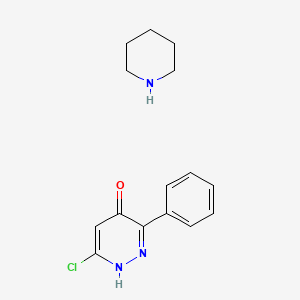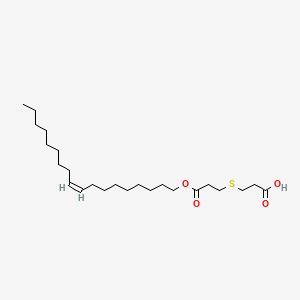
(Z)-3-((3-(Octadec-9-enyloxy)-3-oxopropyl)thio)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-((3-(Octadec-9-enyloxy)-3-oxopropyl)thio)propionic acid is a complex organic compound that features a long aliphatic chain with a double bond, an ester group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-((3-(Octadec-9-enyloxy)-3-oxopropyl)thio)propionic acid typically involves multiple steps:
Formation of the Octadec-9-enyloxy Group: This can be achieved by reacting octadec-9-en-1-ol with an appropriate esterifying agent.
Thioether Formation: The ester formed in the previous step can be reacted with a thiol compound under suitable conditions to form the thioether linkage.
Propionic Acid Addition: Finally, the thioether intermediate can be reacted with a propionic acid derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond in the aliphatic chain.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The thioether linkage can participate in substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products
Oxidation: Products may include epoxides or diols.
Reduction: Alcohols or alkanes can be formed.
Substitution: Various substituted thioethers can be produced.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-((3-(Octadec-9-enyloxy)-3-oxopropyl)thio)propionic acid can be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, this compound may be studied for its interactions with biological membranes or its potential as a bioactive molecule.
Medicine
Potential medicinal applications could include its use as a drug precursor or as a molecule with therapeutic properties.
Industry
In industry, this compound could be used in the production of specialty chemicals, surfactants, or as an additive in various formulations.
Mechanism of Action
The mechanism of action of (Z)-3-((3-(Octadec-9-enyloxy)-3-oxopropyl)thio)propionic acid would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-((3-(Octadec-9-enyloxy)-3-oxopropyl)thio)acetic acid: Similar structure but with an acetic acid group instead of propionic acid.
(Z)-3-((3-(Octadec-9-enyloxy)-3-oxopropyl)thio)butyric acid: Similar structure but with a butyric acid group.
Uniqueness
The uniqueness of (Z)-3-((3-(Octadec-9-enyloxy)-3-oxopropyl)thio)propionic acid lies in its specific combination of functional groups, which can impart unique chemical and biological properties compared to its analogs.
Properties
CAS No. |
83438-56-6 |
|---|---|
Molecular Formula |
C24H44O4S |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
3-[3-[(Z)-octadec-9-enoxy]-3-oxopropyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C24H44O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-28-24(27)19-22-29-21-18-23(25)26/h9-10H,2-8,11-22H2,1H3,(H,25,26)/b10-9- |
InChI Key |
RWKKAEQFAWDJDP-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(=O)CCSCCC(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)CCSCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


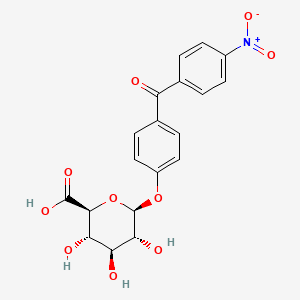
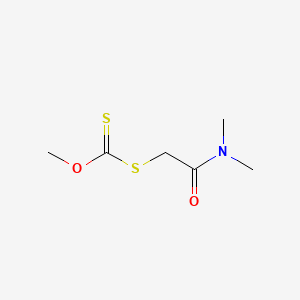
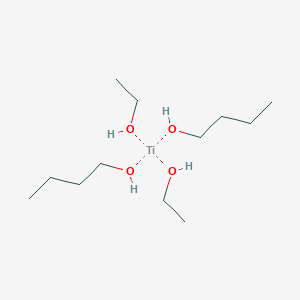
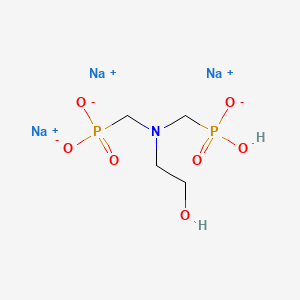
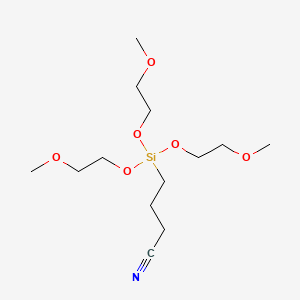
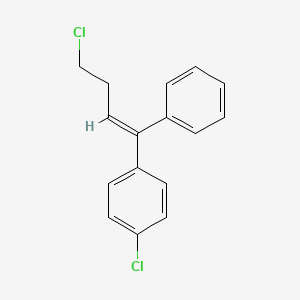
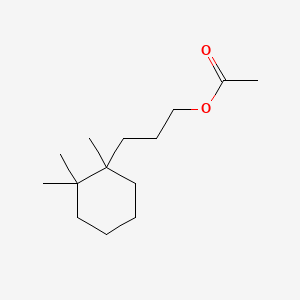
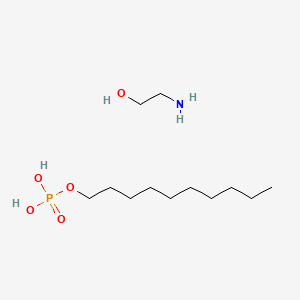

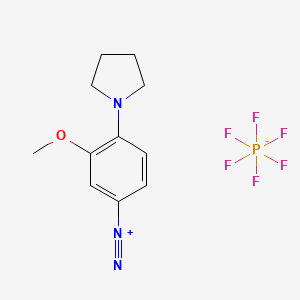
![N-[4-(1,1-Dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine](/img/structure/B12671404.png)

